Product packaging for 2-(5-Methylfuran-3-yl)acetic acid(Cat. No.:)

2-(5-Methylfuran-3-yl)acetic acid

Cat. No.: B13537214
M. Wt: 140.14 g/mol
InChI Key: QXMHHQPECQYULR-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-3-yl)acetic Acid is a chemical compound that features a furan ring system linked to an acetic acid functional group. Furan-acetic acid derivatives are of significant interest in scientific research due to their potential as versatile intermediates and building blocks in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Researchers utilize these compounds in the exploration of new therapeutic agents and heterocyclic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B13537214 2-(5-Methylfuran-3-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(5-methylfuran-3-yl)acetic acid

InChI

InChI=1S/C7H8O3/c1-5-2-6(4-10-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9)

InChI Key

QXMHHQPECQYULR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

De Novo Synthetic Routes to 2-(5-Methylfuran-3-yl)acetic Acid and its Core Structure

The construction of the furan-acetic acid framework can be achieved through various synthetic approaches, including multicomponent reactions and strategies utilizing biomass-derived precursors. These methods offer advantages in terms of atom economy, step efficiency, and the use of renewable feedstocks.

Multicomponent Reaction Strategies for Furan-Acetic Acid Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step. researchgate.netrsc.org Several MCRs have been developed for the construction of furan (B31954) rings and the introduction of the acetic acid side chain.

One notable approach involves the condensation of an arylglyoxal, Meldrum's acid, and a hydroxyl-containing substrate. researchgate.netfigshare.com For instance, the reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid in a telescoped process, involving initial condensation in acetonitrile (B52724) followed by acid-catalyzed cyclization, yields 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. researchgate.net This strategy has been generalized for the synthesis of various condensed furylacetic acids. researchgate.net

Another versatile MCR for furan synthesis is the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. This method provides polyfunctionalized furans with high regioselectivity under mild conditions and is tolerant of a wide range of functional groups. nih.govnih.gov

Convergent and Divergent Synthesis from Furan and Other Biomass-Derived Precursors

The abundance of furan derivatives in biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), makes them attractive starting materials for the synthesis of this compound and its analogs. nih.govrsc.orgnih.gov

A convergent approach involves the synthesis of the target molecule from different starting materials that are combined in the later stages of the synthesis. For example, the synthesis of 2,5-furandicarboxylic acid (FDCA), a related furan derivative, can be achieved convergently from lignocellulose and CO2. rsc.org

Divergent synthesis, on the other hand, involves the modification of a common intermediate to produce a variety of different compounds. Biomass-derived furans are excellent platforms for divergent synthesis. For instance, 3-(furan-2-yl)propenoic acids, synthesized from furfural and HMF, can be converted to a range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation. nih.govnih.govmdpi.com Similarly, 2-methylfuran (B129897), another biomass-derived compound, can be functionalized to produce various derivatives. mdpi.com

Targeted Functionalization and Derivatization Strategies

Once the furan-acetic acid core is established, further modifications can be made to the furan ring, the acetic acid moiety, or both, to generate a diverse library of compounds with potentially unique properties.

Regioselective Functionalization of the Furan Ring System

The regioselective functionalization of the furan ring is crucial for controlling the final structure of the molecule. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, which typically occurs at the C2 and C5 positions. However, the directing effects of existing substituents play a significant role in determining the position of further functionalization.

For 3-substituted furans, electrophilic attack is generally directed to the C2 or C5 position. The synthesis of multisubstituted furans with complete regioselectivity can be achieved through methods like the cobalt-catalyzed metalloradical cyclization. nih.govnih.gov The introduction of a methyl group at the 3-position can be achieved through selective alkylation of a heterocyclic precursor.

Aryl groups can be introduced at specific positions using cross-coupling reactions. For example, a 3-methyl-2-furanyl precursor can be halogenated at the 5-position, followed by a Suzuki coupling with a boronic acid to install an aryl group at that position.

Transformations of the Acetic Acid Moiety (e.g., Esterification, Amidation, Carboxyl Group Modifications)

The carboxylic acid group of this compound is a versatile handle for further derivatization.

Esterification: The most common transformation is esterification to form the corresponding esters. This can be achieved through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ucalgary.ca Alternatively, esters can be prepared from acyl chlorides or anhydrides by reaction with an alcohol. youtube.com For instance, 2,5-furandicarboxylic acid can be esterified using carbon dioxide as a catalyst in a liquid reaction system. google.com

Amidation: The carboxylic acid can also be converted to amides by reaction with amines. Direct catalytic amidation of carboxylic acids or their ester derivatives is a growing field of interest. mdpi.com For example, 2-(benzofuran-2-yl)acetic acid has been successfully converted to a series of amides using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Carboxyl Group Modifications: The furan ring itself can be considered a masked carboxyl group, as it can be oxidatively cleaved to yield carboxylic acids. osi.lvorganicreactions.org This transformation provides a synthetic route to dicarboxylic acids from furan derivatives.

Construction of Fused or Bridged Heterocyclic Systems Incorporating the Furan-Acetic Acid Framework

The furan-acetic acid scaffold can serve as a building block for the construction of more complex fused or bridged heterocyclic systems. These larger structures are of interest due to their potential biological activities. nih.gov

Several strategies have been developed to synthesize furan-fused heterocycles. For example, furopyranones and furopyrrolones can be synthesized from furan-2,3-diones. scite.airesearchgate.net The synthesis of furan-fused pentacyclic triterpenoids has been achieved through the base-promoted 5-exo-dig cyclization of 2-alkynyl-3-oxotriterpene acids. semanticscholar.org

Multicomponent reactions are also employed in the synthesis of fused systems. The reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual gold and chiral phosphoric acid catalyst system leads to the asymmetric synthesis of furo[2,3-b]pyrrole derivatives. rsc.org

Data Tables

Table 1: Multicomponent Reactions for Furan-Acetic Acid Synthesis

Reaction TypeStarting MaterialsProduct TypeReference
Telescoped Condensation/Cyclization8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's acidFuro[3,2-h]quinolin-3-ylacetic acid researchgate.net
Metalloradical CyclizationAlkyne, α-DiazocarbonylPolysubstituted Furan nih.govnih.gov
Asymmetric Multicatalytic Reaction3-Butynamine, Glyoxylic acid, AnilineFuro[2,3-b]pyrrole derivative rsc.org

Table 2: Transformations of the Acetic Acid Moiety

TransformationReagents/ConditionsProductReference
Fischer EsterificationAlcohol, Acid CatalystEster ucalgary.ca
AmidationAmine, Coupling Agent (e.g., EDC)Amide nih.gov
Oxidative CleavageOxidizing Agent (e.g., RuCl₃/NaIO₄)Dicarboxylic Acid osi.lv

Enantioselective Synthesis and Chiral Resolution Approaches

The development of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, as the physiological effects of a chiral molecule can differ significantly between its enantiomeric forms. For a molecule like this compound, obtaining enantiomerically pure forms would be crucial for any potential pharmacological investigation. In the absence of direct literature, two primary strategies are considered: the separation of a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).

Potential Chiral Resolution Methodologies:

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. This can be achieved through various methods, with diastereomeric salt formation being a classical and widely used approach for acidic and basic compounds.

Diastereomeric Salt Formation: This method would involve reacting racemic this compound with a single enantiomer of a chiral base. The resulting products would be a pair of diastereomeric salts with different physical properties, such as solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual diastereomeric salts can be treated with a strong acid to liberate the respective pure enantiomers of this compound. libretexts.orglibretexts.org Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-α-methylbenzylamine. libretexts.orglibretexts.org

Enzymatic Kinetic Resolution: Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic carboxylic acids and their esters. mdpi.com This method relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer at a much faster rate than the other. For instance, the racemic ester of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). mdpi.com This would ideally result in the selective hydrolysis of one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. The resulting mixture of the enantiopure acid and the unreacted ester could then be separated. Research on the lipase-catalyzed kinetic resolution of furan-containing alcohols and other structurally related compounds suggests this could be a viable strategy. nih.gov

Potential Asymmetric Synthesis Approaches:

Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries.

Asymmetric Hydrogenation: A potential route could involve the asymmetric hydrogenation of a prochiral precursor, such as a corresponding α,β-unsaturated carboxylic acid derivative. This method uses a chiral transition metal catalyst to selectively add hydrogen across the double bond, creating the chiral center with a preference for one enantiomer.

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. Subsequent alkylation at the α-position of the acetic acid moiety would be directed by the chiral auxiliary, leading to the formation of one diastereomer in excess. The auxiliary could then be removed to yield the desired enantiomerically enriched product.

Although these methods are well-established for a wide range of compounds, their successful application to this compound would require specific experimental development and optimization. The table below summarizes these potential approaches.

Table 1: Potential Enantioselective and Chiral Resolution Strategies

Strategy Description Potential Reagents/Catalysts Remarks
Chiral Resolution
Diastereomeric Salt Formation Separation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org Chiral bases (e.g., Brucine, (R/S)-α-methylbenzylamine). libretexts.orglibretexts.org A classical and often effective method for resolving racemic acids. libretexts.orglibretexts.org
Enzymatic Kinetic Resolution Selective enzymatic reaction of one enantiomer. mdpi.com Lipases (e.g., Candida antarctica lipase B). mdpi.com Offers high selectivity under mild conditions. mdpi.com
Asymmetric Synthesis
Asymmetric Hydrogenation Stereoselective addition of hydrogen to a prochiral precursor. Chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes). Requires a suitable unsaturated precursor.

Further research is necessary to explore these avenues and to develop robust protocols for the preparation of enantiomerically pure (R)- and (S)-2-(5-Methylfuran-3-yl)acetic acid. Such studies would be essential for any future investigations into the potential biological activities of this compound.

Fundamental Chemical Reactivity and Mechanistic Investigations

Detailed Reaction Pathways and Transformation Mechanisms

The furan (B31954) ring is significantly more reactive towards electrophiles than benzene. Electrophilic aromatic substitution (EAS) on furanoids preferentially occurs at the C2 (or α) position, as the intermediate carbocation is better stabilized by resonance involving the oxygen atom. rsc.orgquora.com In the case of 2-(5-methylfuran-3-yl)acetic acid, the furan ring is substituted at positions 3 and 5. The methyl group at C5 is an activating, ortho-, para-directing group, reinforcing the inherent reactivity of the adjacent C4 position. Conversely, the acetic acid group at C3 is generally considered an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position (in this case, C5, which is already substituted).

Therefore, the substitution pattern on the this compound nucleus will be a result of the combined directing effects of the existing substituents. The most probable position for electrophilic attack is the C2 position, which is ortho to the activating methyl group and meta to the deactivating acetic acid group. The C4 position is also a potential site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. chemistrysteps.comyoutube.com For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a plausible transformation for this substrate. chemistrysteps.comwikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.com The reaction typically employs a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile. chemistrysteps.comwikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄2-(2-Nitro-5-methylfuran-3-yl)acetic acid
BrominationBr₂/FeBr₃2-(2-Bromo-5-methylfuran-3-yl)acetic acid
Friedel-Crafts AcylationRCOCl/AlCl₃2-(2-Acyl-5-methylfuran-3-yl)acetic acid
Vilsmeier-HaackPOCl₃/DMF2-(2-Formyl-5-methylfuran-3-yl)acetic acid

The carboxylic acid functionality of this compound can undergo typical acid-base reactions. In the presence of a base, it will be deprotonated to form the corresponding carboxylate salt.

Under acidic conditions, furan rings are susceptible to polymerization. khanacademy.org However, specific acid-catalyzed reactions can be controlled. For instance, intramolecular cyclization to form a lactone is a possibility, especially if the side chain were longer or if the reaction were to proceed via an intermediate that brings the carboxylic acid group in proximity to an activated position on the ring. nih.govyoutube.com The hydrolysis of lactones is also an acid-catalyzed process. researchgate.net

Base-catalyzed reactions could involve isomerization of the furan ring or transformations of the acetic acid side chain. For example, under certain basic conditions, isomerization of the double bonds within the furan ring could occur, though this is less common than for open-chain systems. acs.orgyoutube.com

The furan ring is sensitive to oxidation and can be cleaved under various oxidative conditions. acs.orgrsc.org The oxidation of furan derivatives can lead to the formation of maleic acid or its anhydride. mdpi.com The methyl group can also be oxidized to a carboxylic acid under strong oxidizing conditions.

The carboxylic acid group is generally resistant to oxidation but can be reduced to the corresponding alcohol. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride or catalytic hydrogenation under high pressure.

Catalytic hydrogenation of the furan ring is a common transformation, leading to the corresponding tetrahydrofuran (B95107) derivative. rsc.orggoogle.comresearchgate.netresearchgate.netmaxapress.com This reaction is often carried out using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel-based catalysts. researchgate.netresearchgate.net The hydrogenation of furan carboxylic acids has been reported to yield tetrahydrofuran carboxylic acids. researchgate.net

Table 2: Potential Oxidation and Reduction Products of this compound

Reaction TypeReagents/CatalystPotential Product(s)
Furan Ring OxidationKMnO₄, O₃Ring-opened products (e.g., dicarboxylic acids)
Carboxylic Acid ReductionLiAlH₄, then H₂O2-(5-Methylfuran-3-yl)ethanol
Furan Ring HydrogenationH₂, Pd/C2-(5-Methyltetrahydrofuran-3-yl)acetic acid
Complete ReductionH₂, High pressure, Ru catalyst2-(5-Methyltetrahydrofuran-3-yl)ethanol

Catalysis in Transformations Involving this compound and its Analogs

Catalysis plays a crucial role in the selective transformation of furan derivatives, enabling milder reaction conditions and higher yields of desired products.

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively used for the transformation of furanics. rsc.orgnorthwestern.edu For instance, metal complexes are employed in C-C bond-forming reactions. northwestern.edunih.govnih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. northwestern.edu Zeolites and other solid acids are effective for various transformations of furan derivatives, including acylation and esterification. masterorganicchemistry.comresearchgate.netmdpi.com The catalytic hydrogenation of furans to tetrahydrofurans is a prominent example of heterogeneous catalysis. google.comresearchgate.netresearchgate.net For instance, the esterification of carboxylic acids with alcohols is often catalyzed by solid acid catalysts like ion-exchange resins. researchgate.netmdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be employed in reactions such as the Michael addition to α,β-unsaturated carbonyl compounds. rsc.orgprinceton.edursc.orgthieme-connect.deresearchgate.net While direct organocatalytic applications involving this compound as a substrate are not widely reported in the provided search results, its derivatives could potentially participate in such reactions. For example, an unsaturated derivative of the acetic acid side chain could act as a Michael acceptor. Furthermore, the furan moiety itself can participate in organocatalyzed reactions. wikipedia.org

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms within 2-(5-Methylfuran-3-yl)acetic acid.

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) techniques are indispensable for unambiguous assignments of the furan (B31954) ring and side-chain protons and carbons.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group, the methylene (B1212753) (acetic acid) group, and the two protons on the furan ring. The furan protons' splitting patterns and coupling constants are characteristic of their relative positions.

¹³C NMR: The carbon spectrum will display seven unique resonances corresponding to the methyl carbon, the methylene carbon, the carboxyl carbon, and the four distinct carbons of the substituted furan ring.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which would definitively link the two furan ring protons to each other, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the carbon signals for the methyl, methylene, and the two protonated furan ring positions based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-CH₃~2.2~13C4, C5
-CH₂-~3.5~35C2, C3, C4, -COOH
-COOH~11-12~172-CH₂-
H2~7.1-C3, C4, C5
C2-~139H2, H4, -CH₂-
C3-~125H2, H4, -CH₂-
H4~6.0-C2, C3, C5, -CH₃
C4-~110H4, -CH₃, -CH₂-
C5-~151H2, H4, -CH₃

Note: Predicted values are based on standard chemical shift increments and data from analogous furan structures. Actual values may vary depending on solvent and experimental conditions.

Isotopic labeling, where atoms like ¹³C or ²H (deuterium) are incorporated into the molecule, is a powerful tool for tracing reaction mechanisms and metabolic pathways. While specific studies on this compound are not documented, the methodology is well-established. For instance, in the study of furan-containing natural product biosynthesis or metabolism, a precursor could be synthesized with a ¹³C-labeled methyl group or a ¹³C-labeled carboxyl group. Following the reaction or metabolic process, NMR or mass spectrometry can track the position of the label in the final product, providing unequivocal evidence for bond formations and rearrangements. This technique has been applied to study the reactivity of 2-methylfuran (B129897) metabolites with biomolecules, confirming reaction pathways through the analysis of isotope-labeled adducts. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₇H₈O₃), the calculated monoisotopic mass is 140.04735 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), which helps to distinguish it from other compounds of the same nominal mass. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) reveals the compound's structure through characteristic fragmentation patterns. Upon collision-induced dissociation, predictable losses would include the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the acetic acid side chain.

Table 2: Predicted HRMS Adducts and Fragments for this compound

IonFormulaCalculated m/z
[M+H]⁺[C₇H₉O₃]⁺141.05463
[M+Na]⁺[C₇H₈O₃Na]⁺163.03657
[M-H]⁻[C₇H₇O₃]⁻139.04007
[M+H-H₂O]⁺[C₇H₇O₂]⁺123.04406
[M-COOH]⁻[C₆H₇O]⁻95.04969

Data adapted from predicted values for the isomeric compound 2-(5-methylfuran-2-yl)acetic acid. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O (carbonyl) stretch at approximately 1700-1720 cm⁻¹. Other key peaks include C-H stretching vibrations (~2850-3150 cm⁻¹) and furan ring C-O-C and C=C stretching vibrations (~1500-1600 cm⁻¹ and ~1000-1250 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. The symmetric vibrations of the furan ring and the C-C backbone would be particularly Raman-active. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Weak/Not ObservedBroad, Strong (IR)
C-H stretch (aromatic/aliphatic)2850-31502850-3150Medium (IR), Strong (Raman)
C=O stretch (carboxylic acid)1700-17201700-1720Strong (IR), Medium (Raman)
C=C stretch (furan ring)~1500-1600~1500-1600Medium-Strong
C-O-C stretch (furan ring)~1000-1250Weak/Not ObservedStrong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The furan ring acts as the primary chromophore in this compound. This system is expected to exhibit π → π* transitions. Studies on similar furan derivatives show absorption maxima (λ_max) in the UV region, often between 220 nm and 290 nm. acs.orgnih.gov The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the protonation state of the carboxylic acid group, which can affect the electronic structure of the molecule. uark.edu

X-ray Crystallography for Solid-State Structural Analysis and Bond Metrics

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate, unambiguous proof of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. For carboxylic acids, a common and expected finding is the formation of centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This powerful technique would also reveal how the molecules pack in the crystal, including any potential π-π stacking interactions between the furan rings. While no public crystal structure exists for this specific compound, analysis of related structures like 2-(5-methoxy-1-benzofuran-3-yl)acetic acid confirms the tendency to form these characteristic hydrogen-bonded dimers. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and symmetry of these orbitals are key determinants of a reaction's feasibility and mechanism.

For 2-(5-Methylfuran-3-yl)acetic acid, FMO analysis can predict its reactivity in various chemical transformations. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic or basic character. youtube.com Conversely, the LUMO, the orbital that accepts electrons, points to its electrophilic or acidic nature. youtube.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a central concept in understanding reaction mechanisms. libretexts.org For instance, in a reaction with an electrophile, the regions of the this compound molecule where the HOMO has the largest electron density will be the most likely sites of attack.

The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction. DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for a quantitative assessment of the molecule's reactivity.

A related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, has been studied using DFT, where the HOMO-LUMO energy gap and other reactive parameters were calculated to understand its reactivity. researchgate.net

Table 1: Predicted Electronic Properties of a Furan (B31954) Derivative from DFT Calculations

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Note: The data in this table is illustrative and based on typical values for similar furan derivatives. Precise values for this compound would require specific DFT calculations.

Beyond predicting reactivity, computational chemistry allows for the detailed exploration of reaction pathways. By calculating the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier. wikipedia.org This information is crucial for understanding reaction rates and mechanisms.

For this compound, this could involve modeling its synthesis, degradation, or its participation in biochemical reactions. For example, the cyclization reactions involved in the formation of the furan ring can be computationally modeled to understand the energetics of different proposed mechanisms. mdpi.com By mapping the energy landscape, researchers can determine the most favorable reaction pathway and identify key intermediates. These calculations can also reveal the geometry of the transition state, providing a snapshot of the molecular structure at the peak of the energy barrier.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing researchers to explore the conformational landscape and the effects of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the different shapes (conformations) the molecule can adopt and the energetic favorability of each. This is particularly important for the flexible acetic acid side chain. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. These solvation effects can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. For instance, the hydrogen bonding interactions between the carboxylic acid group and water molecules can be studied in detail, providing a more realistic picture of the molecule's behavior in an aqueous environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-Acetic Acid Analogs in Biochemical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net By identifying the key molecular features that contribute to a specific biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

In the context of this compound and its analogs, QSAR studies can be invaluable for understanding their potential as, for example, enzyme inhibitors or receptor ligands. researchgate.netcore.ac.uk These models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. mdpi.com Then, a mathematical model is developed to relate these descriptors to the experimentally measured biological activity.

For furan-containing compounds, QSAR studies have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.netcore.ac.uk Such studies on furanone derivatives have shown that properties like polar surface area and the presence of specific functional groups can significantly influence their inhibitory activity. researchgate.netcore.ac.uk Similar approaches could be applied to a series of furan-acetic acid analogs to guide the design of more potent and selective compounds for a particular biological target. These models can help in predicting the biological properties of new chemical entities, indicating which molecular characteristics are most influential. mdpi.com

Table 2: Example of Descriptors Used in QSAR Models for Furan Derivatives

Descriptor TypeExample DescriptorRelevance to Activity
ElectronicDipole MomentInfluences polar interactions with biological targets.
StericMolecular VolumeDetermines the fit of the molecule into a binding site.
LipophilicLogPAffects membrane permeability and transport to the target site.
TopologicalWiener IndexEncodes information about molecular branching.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Studies for Complex Intermolecular Interactions

For studying very large systems, such as an enzyme active site with a bound ligand, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. In these hybrid QM/MM methods, the most chemically interesting part of the system, such as the ligand and the key amino acid residues in the active site, is treated with a high-level QM method. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient MM force field.

This approach allows for a detailed and accurate description of the electronic events that occur during ligand binding or an enzymatic reaction, while still being computationally feasible for large biological systems. For this compound, QM/MM simulations could be used to model its interaction with a specific protein target. This would provide valuable insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the mechanism of action at an atomic level of detail. Such studies on related benzofuran (B130515) derivatives have been performed to understand their interactions with proteins. researchgate.net

Mechanistic Aspects of Biological Interactions and Biochemical Pathway Modulation in Vitro and in Silico Focus

Molecular Target Identification and Ligand Binding Studies

The mechanistic investigation of 2-(5-Methylfuran-3-yl)acetic acid and its derivatives often involves exploring their interactions with key enzyme systems, particularly those involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com Inhibition of these pathways is a common strategy for anti-inflammatory drug development.

Compounds that can dually inhibit both COX and 5-lipoxygenase (5-LOX) are of significant interest as they may offer enhanced anti-inflammatory effects while potentially mitigating the side effects associated with selective COX inhibitors. nih.gov The mechanism of action for such inhibitors involves blocking the conversion of arachidonic acid, thereby reducing the synthesis of prostaglandins by COX and leukotrienes by 5-LOX. nih.govmdpi.com For instance, studies on other acetic acid derivatives have demonstrated significant inhibition of prostaglandin (B15479496) E2 (PGE2) and leukotriene synthesis. nih.gov While specific enzyme kinetic data for this compound is not extensively detailed in the available literature, its structural similarity to known anti-inflammatory agents suggests it may interact with these targets. The furan (B31954) moiety, combined with the acetic acid side chain, provides a scaffold that could potentially bind to the active sites of these enzymes.

The development of dual inhibitors is considered a promising therapeutic avenue, as it addresses multiple inflammatory pathways simultaneously. nih.gov For example, the experimental compound ML3000, which also possesses an acetic acid moiety, is a known COX/5-LOX dual inhibitor. nih.gov This highlights the potential for acetic acid-containing structures to interact with these enzymatic targets.

The biological activity of this compound is intrinsically linked to its molecular structure, which dictates its potential interactions with biological receptors. The key structural features that influence its binding profile are the furan ring and the acetic acid functional group.

Modulation of Intracellular Biochemical Pathways by this compound Derivatives

Derivatives of this compound have the potential to modulate various intracellular biochemical pathways, primarily linked to inflammation and cellular signaling. The inhibition of COX and 5-LOX enzymes directly impacts the eicosanoid signaling pathway. mdpi.comnih.gov By blocking these enzymes, the production of downstream signaling molecules such as prostaglandins and leukotrienes is reduced. nih.govnih.gov Prostaglandins are involved in processes like inflammation and pain, while leukotrienes are potent chemoattractants for immune cells and mediators of bronchoconstriction. nih.gov

Studies on general COX and 5-LOX inhibitors have shown that their intervention can significantly alter the cellular environment. For example, inhibiting prostaglandin synthesis can affect inflammatory responses and tissue healing processes. nih.gov Similarly, reducing leukotriene levels can dampen inflammatory cell infiltration. nih.gov The potential dual-inhibitor nature of furan-based acetic acid derivatives suggests they could comprehensively modulate these interconnected pathways, leading to a broad anti-inflammatory effect. nih.govmdpi.com

Formation of Covalent and Non-Covalent Adducts with Macromolecules (e.g., DNA, proteins) and their Mechanistic Ramifications

A significant aspect of the mechanism of action for furan-containing compounds involves their metabolic activation into reactive intermediates that can form adducts with biological macromolecules. The related compound, 2-methylfuran (B129897) (2-MF), undergoes metabolic activation via cytochrome P450 enzymes to form the highly reactive α,β-unsaturated dialdehyde, 3-acetylacrolein (AcA). nih.govacs.orgnih.gov This reactive metabolite is capable of forming covalent adducts with nucleophilic sites on both DNA and proteins.

DNA Adducts: In vitro studies have demonstrated that AcA reacts with deoxyribonucleosides. nih.govacs.org A sensitive UHPLC-MS/MS method was developed to identify and quantify adducts formed with 2′-deoxyadenosine (dA), 2′-deoxyguanosine (dG), and 2′-deoxycytosine (dC). nih.gov The formation of these DNA adducts, such as dA-AcA, dG-AcA, and dC-AcA, represents a potential mechanism of genotoxicity, as such lesions can interfere with DNA replication and transcription, possibly leading to mutations. nih.govnih.gov

Protein Adducts: The electrophilic nature of AcA also leads to the formation of covalent adducts with nucleophilic amino acid residues in proteins. nih.gov Studies have identified adducts with N-α-acetyl-l-cysteine (as a surrogate for cysteine residues) and N-α-acetyl-l-lysine (for lysine (B10760008) residues). nih.gov The formation of such protein adducts can alter protein structure and function, potentially disrupting cellular processes and signaling pathways. nih.gov The stability of these adducts can vary; some adducts, like those formed by maleimides, can be transient and subject to cellular repair mechanisms, whereas others are more stable. nih.gov The formation of stable protein adducts is often associated with cellular stress responses and toxicity.

MacromoleculeReactive MetaboliteSpecific Adduct FormedReference
DNA (Deoxyadenosine)3-Acetylacrolein (AcA)dA-AcA nih.gov
DNA (Deoxyguanosine)3-Acetylacrolein (AcA)dG-AcA nih.gov
DNA (Deoxycytosine)3-Acetylacrolein (AcA)dC-AcA nih.gov
Protein (Cysteine surrogate)3-Acetylacrolein (AcA)AcCys-AcA nih.gov
Protein (Lysine surrogate)3-Acetylacrolein (AcA)AcLys-AcA nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives determines their biological activity. The key components of the molecule for SAR analysis are the furan ring, the methyl substituent, and the acetic acid side chain.

Furan Ring: This heterocyclic ring is a central scaffold that participates in interactions with biological targets. Its electronic properties and geometry are critical for binding.

Substituents on the Furan Ring: Modifications to the furan ring can significantly alter the compound's properties. For example, in the related compound 2-[5-(3-fluorophenyl)-3-methylfuran-2-yl]acetic acid, the introduction of a fluorophenyl group enhances binding affinity and modulates pharmacokinetic parameters. This indicates that the substituent at position 5 of the furan ring is a key determinant of activity. The methyl group in the title compound likely influences its lipophilicity and steric interactions within a binding pocket.

While comprehensive SAR studies for a series of this compound derivatives are not extensively documented, the analysis of related structures provides a framework for predicting how structural modifications would impact biological function.

Studies on Cellular Responses in Controlled In Vitro Models (e.g., antiproliferative effects, signaling pathway modulation)

The cellular effects of derivatives of this compound have been investigated in various in vitro models, revealing potential therapeutic applications.

One notable derivative, (1R,2R)-1-(5'-methylful-3'-yl)propane-1,2,3-triol (MFPT), has demonstrated potent antiherpetic activity. nih.gov In vitro studies showed that MFPT was effective against both acyclovir-sensitive and acyclovir-resistant strains of herpes simplex virus type 1 (HSV-1), as well as an acyclovir-sensitive strain of herpes simplex virus type 2 (HSV-2). nih.gov The compound exhibited high selectivity indices, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.gov

CompoundVirus StrainIn Vitro EffectSelectivity Index (SI)Reference
MFPTHSV-1 (KOS, ACV-sensitive)Potent antiviral activity310 - 530 nih.gov
MFPTHSV-1 (HF, ACV-sensitive)Potent antiviral activity310 - 530 nih.gov
MFPTHSV-1 (A4-3, ACV-resistant)Potent antiviral activity310 - 530 nih.gov
MFPTHSV-2 (UW 268, ACV-sensitive)Potent antiviral activity310 - 530 nih.gov

Furthermore, other classes of heterocyclic compounds have been evaluated for their antiproliferative effects. For example, certain 16E-arylideneandrostane derivatives have shown selective cytotoxicity against various tumor cell lines, including breast cancer (MCF-7), with IC50 values in the low micromolar range. nih.gov These studies, performed using assays like the MTT assay, demonstrate the potential for furan-containing scaffolds and related structures to influence cell proliferation and survival, possibly through the induction of apoptosis. nih.gov

Applications in Advanced Materials Science and Enabling Chemical Technologies Non Clinical Focus

Utility as Synthetic Building Blocks for Complex Organic Molecules

The structure of 2-(5-Methylfuran-3-yl)acetic acid, featuring a substituted furan (B31954) ring coupled with a carboxylic acid functional group, theoretically positions it as a versatile synthetic building block. The furan moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, and is susceptible to electrophilic substitution, allowing for further functionalization. The carboxylic acid group provides a handle for a wide array of chemical transformations, including esterification, amidation, and conversion to acid chlorides, which can then be used in Friedel-Crafts acylations or other coupling reactions.

However, a thorough search of scientific databases reveals a lack of specific examples where this compound has been explicitly used as a precursor for the synthesis of complex organic molecules within the public domain. Research on related furan derivatives suggests that such compounds can be valuable intermediates in the synthesis of natural products and other complex organic structures, but direct evidence for the 3-yl acetic acid isomer is missing.

Role in the Design and Synthesis of Functional Organic Materials (e.g., Electronic, Optical Materials)

Furan-containing compounds are of interest in materials science due to the electron-rich nature of the furan ring, which can impart useful electronic and optical properties. In theory, polymers or molecules incorporating the this compound unit could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern on the furan ring would influence the electronic properties of any resulting material.

However, there is a notable absence of published research detailing the design, synthesis, or characterization of functional organic materials derived from this compound. While the broader class of furan-containing materials is an active area of research, this specific compound has not been a subject of these investigations according to available literature.

Development of Analytical Reagents and Derivatizing Agents for Specific Detection Purposes

The carboxylic acid functionality of this compound allows for its conversion into various derivatives that could potentially serve as analytical reagents. For instance, it could be converted into a fluorescent or UV-active ester or amide to act as a derivatizing agent for the detection of alcohols or amines via techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Nevertheless, there is no evidence in the scientific literature of this compound being developed or used as an analytical reagent or derivatizing agent. While general methods for the analysis of furan derivatives exist, the use of this specific compound for such purposes has not been reported. accustandard.comresearchgate.netnih.govmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with High-Resolution Mass Spectrometry (e.g., HPLC-ESI-MS/MS, UPLC-ESI-MS/MS)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the selective and sensitive analysis of organic acids like 2-(5-Methylfuran-3-yl)acetic acid. ut.ac.irijirem.orgnih.govnih.gov These methods offer excellent separation efficiency and specific detection, which are essential for analyzing complex samples. The use of electrospray ionization (ESI) allows for the gentle ionization of the analyte, preserving its molecular structure for mass analysis.

Recent studies on similar furan (B31954) derivatives and organic acids demonstrate the utility of these techniques. For instance, UPLC-ESI-MS/MS has been successfully employed for the quantitative analysis of furan fatty acids in biological samples, showcasing high sensitivity and accuracy. ut.ac.ir Similarly, methods have been developed for the determination of various organic acids in diverse matrices, highlighting the versatility of LC-MS/MS. mdpi.com

Method Development and Validation for Trace Analysis in Complex Matrices

The development of a robust analytical method for this compound would involve several key steps, extrapolated from established methods for similar analytes. ut.ac.irnih.govnih.gov

Sample Preparation: Extraction of this compound from a complex matrix (e.g., plasma, urine, environmental samples) is a critical first step. This could involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation for biological samples. The choice of extraction solvent and SPE sorbent would need to be optimized to maximize recovery and minimize matrix effects.

Chromatographic Separation: A reversed-phase C18 or a phenyl-hexyl column would likely be suitable for the separation of this moderately polar compound. ut.ac.irut.ac.ir The mobile phase would typically consist of an aqueous component (e.g., water with a small percentage of formic or acetic acid to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ijirem.orgresearchgate.net A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from other matrix components and a reasonable analysis time. ijirem.org

Mass Spectrometric Detection: ESI in negative ion mode would be the preferred ionization technique for the acidic this compound, as it readily forms [M-H]⁻ ions. For enhanced selectivity and sensitivity, detection would be performed in the multiple reaction monitoring (MRM) mode. ut.ac.irijirem.org This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3). The selection of optimal precursor-to-product ion transitions, along with the optimization of collision energy and other MS parameters, is crucial for method sensitivity and specificity. ut.ac.ir

Method Validation: A comprehensive validation according to international guidelines would be necessary to ensure the reliability of the method. ut.ac.ir This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, and matrix effects.

A hypothetical set of parameters for a UPLC-ESI-MS/MS method for this compound, based on methods for similar compounds, is presented in the table below.

ParameterValue/ConditionSource (Analogous Compound)
Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) ijirem.org
Mobile Phase A0.1% Formic Acid in Water ijirem.org
Mobile Phase BAcetonitrile ijirem.org
Flow Rate0.4 mL/min ijirem.org
Column Temperature30 °C ijirem.org
Injection Volume5 µL ijirem.org
Mass Spectrometry
Ionization ModeESI Negative ut.ac.ir
Capillary Voltage1.50 kV ijirem.org
Desolvation GasNitrogen ijirem.org
Desolvation Temp.550 °C ijirem.org
Detection ModeMultiple Reaction Monitoring (MRM) ut.ac.irijirem.org
Precursor Ion [M-H]⁻ (m/z)139.04Calculated
Product Ions (Hypothetical)To be determined experimentally ut.ac.irresearchgate.net

Application of Stable Isotope Dilution Analysis (SIDA) for Quantitative Metabolite Analysis

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification of analytes in complex matrices, as it effectively compensates for sample loss during preparation and for matrix-induced ionization suppression or enhancement in the mass spectrometer. nih.govnih.gov This technique involves "spiking" the sample with a known amount of a stable isotope-labeled internal standard (IS) of the target analyte. The IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

For the quantitative analysis of this compound, a suitable IS would be, for example, this compound-d₃ (with three deuterium (B1214612) atoms on the methyl group) or ¹³C₂-2-(5-Methylfuran-3-yl)acetic acid (with two ¹³C atoms in the acetic acid moiety). Since the analyte and the IS have nearly identical physicochemical properties, they co-elute chromatographically. However, they are distinguished by their different mass-to-charge ratios in the mass spectrometer. The concentration of the native analyte is then determined by the ratio of the signal intensity of the analyte to that of the IS. nih.gov

Studies on the quantification of furan and its metabolites in urine have successfully utilized SIDA, demonstrating its robustness and accuracy. nih.govnih.gov For example, deuterated furan was used as an internal standard to determine trace amounts of furan in various foodstuffs. nih.gov In a human pilot study, stable isotope-labeled metabolites of furan and 2-methylfuran (B129897) were used to accurately quantify their excretion in urine. nih.gov

AnalyteInternal StandardMatrixTechniqueKey FindingReference
FuranDeuterated FuranFoodstuffsSPME-GC-MSAccurate quantification at µg/kg levels with good precision and trueness. nih.gov
Furan Metabolites¹³C₄-labeled metabolitesHuman UrineLC-MS/MSEnabled precise tracking and quantification of metabolite excretion over time. nih.gov

Electrochemical Sensing Platforms for Detection and Characterization

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, cost-effective, and portable analysis. nih.govnih.govrsc.org These sensors work by measuring the electrical signal (e.g., current or potential) generated by the electrochemical oxidation or reduction of the analyte at an electrode surface.

While no specific electrochemical sensor for this compound has been reported, the principles can be inferred from studies on furan and other organic acids. A study on the determination of furan in beverages utilized a glassy carbon electrode (GCE) with differential pulse voltammetry (DPV). ut.ac.irnih.govnih.gov The method was based on the irreversible oxidation of the furan ring at the electrode surface. nih.govnih.gov The peak current was found to be linearly proportional to the furan concentration, allowing for its quantification. nih.govnih.gov

Electrode Material Selection: Various materials could be tested, including glassy carbon, carbon paste, or modified electrodes. Electrode modification with nanomaterials or polymers can enhance sensitivity and selectivity. researchgate.netrsc.org

Optimization of Conditions: The pH of the supporting electrolyte can significantly affect the electrochemical response. nih.govnih.gov The voltammetric technique (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry) and its parameters (e.g., scan rate, pulse amplitude) would also need to be optimized. rsc.org

Enzyme-based biosensors represent another avenue for the electrochemical detection of organic acids. rsc.orgnih.gov These biosensors utilize specific enzymes immobilized on the electrode surface. The enzyme catalyzes a reaction involving the target analyte, and the consumption of a co-substrate or the production of an electroactive species is measured. For this compound, a hypothetical biosensor could employ an enzyme that specifically recognizes the acetic acid moiety or the furan structure, although the development of such a specific enzyme would be a significant challenge.

AnalyteElectrodeTechniqueLinear RangeLODReference
FuranGlassy Carbon Electrode (GCE)DPV12–360 µM3 µM nih.govnih.gov
Chlorogenic AcidPoly(aminosulfonic acid)/GCECV0.4–12 µM0.04 µM researchgate.net
Various Organic AcidsEnzyme-based multi-analyte biosensorAmperometryAnalyte-dependentAnalyte-dependent nih.gov

Capillary Electrophoresis and Microfluidic Systems for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

CE methods have been developed for the separation and analysis of furan derivatives and organic acids. rsc.org A study demonstrated the successful separation of a nine-component furan library by capillary zone electrophoresis (CZE). rsc.org The separation was optimized by adjusting the buffer pH, concentration, and the addition of organic solvents and cyclodextrins. rsc.org Another CE method was established for the determination of furosine, a lysine (B10760008) derivative containing a furan ring, in dairy products.

For the analysis of this compound, a CZE method would likely involve a fused-silica capillary and a background electrolyte at a pH where the carboxylic acid group is deprotonated, allowing it to migrate in the electric field. The detection could be performed using a UV detector, as the furan ring exhibits UV absorbance.

Microfluidic systems, or "lab-on-a-chip" devices, integrate multiple laboratory functions on a single chip. nih.gov These systems can perform sample handling, separation, and detection in a miniaturized format, offering portability and high throughput. Microfluidic devices coupled with CE and laser-induced fluorescence (LIF) detection have been developed for the high-sensitivity analysis of organic acids. nih.gov While not yet applied to this compound, these systems hold great potential for its rapid and sensitive on-site analysis, for example, in environmental monitoring or process control.

Environmental Transformations and Degradation Research

Biotransformation Pathways and Microbial Degradation Studies

While specific microbial degradation studies on 2-(5-Methylfuran-3-yl)acetic acid are not extensively documented, significant research into the biotransformation of structurally related furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), provides a strong basis for predicting its likely metabolic fate. rsc.orgresearchgate.netvtt.fi Microorganisms have evolved diverse defense mechanisms against furanic aldehydes, which are common in nature and lignocellulosic hydrolysates; these mechanisms often involve initial oxidation or reduction to the corresponding carboxylic acids and alcohols. rsc.orgresearchgate.netvtt.finih.govny.gov

The microbial metabolism of furanic compounds is predominantly studied in Gram-negative aerobic bacteria. rsc.orgvtt.finih.govny.gov A common initial step in the degradation of furanic aldehydes is their oxidation to the respective furan (B31954) carboxylic acids. rsc.orgresearchgate.netvtt.fi For instance, the degradation of furfural proceeds via 2-furoic acid, while HMF is converted through multiple steps, including the formation of 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid. rsc.orgresearchgate.netvtt.fi This indicates that furan carboxylic acids are key intermediates in established degradation pathways.

The bacterium Cupriavidus basilensis HMF14 is a well-characterized organism capable of degrading both furfural and HMF. rsc.orgvtt.finih.govny.gov In this bacterium, the degradation pathways for these compounds converge at the intermediate 2-furoic acid, which is then metabolized through the Trudgill pathway to the primary metabolite 2-oxoglutarate, a central compound in cellular metabolism. rsc.org The enzymes involved in these pathways are encoded by a series of hmf genes. rsc.orgvtt.finih.govny.gov Given these established pathways, it is probable that this compound would be funneled into similar central metabolic routes following the initial opening of the furan ring. Studies on the related compound 2,5-furandicarboxylic acid (FDCA) have shown that it is biodegradable in natural soil, further supporting the potential for microbial degradation of this class of compounds. rsc.org

Table 1: Key Microbial Pathways and Enzymes in Furan Degradation This table is based on data from the degradation of furfural and HMF and represents a likely model for related furan carboxylic acids.

Pathway StepDescriptionKey Enzyme(s) / Gene(s)Key Organism ExampleReference
Aldehyde OxidationInitial conversion of furanic aldehydes (e.g., HMF) to their corresponding carboxylic acids.Oxidoreductase (HmfH)Cupriavidus basilensis HMF14 rsc.org
Carboxylic Acid ConversionConversion of intermediates like 5-hydroxymethyl-2-furoic acid to 2,5-furandicarboxylic acid (FDCA).Oxidoreductase (HmfH)Cupriavidus basilensis HMF14 rsc.org
DecarboxylationRemoval of a carboxyl group, for example, converting FDCA to 2-furoic acid.FDCA decarboxylaseCupriavidus basilensis HMF14 rsc.org
Ring CleavageOpening of the furan ring, a critical step for complete mineralization. The Trudgill pathway is a known route for 2-furoic acid.Furoyl-CoA synthetase, Furoyl-CoA dehydrogenaseCupriavidus basilensis HMF14 rsc.org
Central MetabolismMetabolism of the ring-opened products into central metabolic intermediates.Various enzymes leading to 2-oxoglutarateCupriavidus basilensis HMF14 rsc.orgresearchgate.netvtt.fi

Abiotic Degradation Mechanisms (e.g., Photolytic, Hydrolytic, Oxidative)

In the environment, chemical compounds are subject to non-biological degradation processes driven by factors such as sunlight, water, and atmospheric oxidants.

Photolytic Degradation: The furan ring system can undergo photochemical transformations. Studies on furan-containing pharmaceuticals have demonstrated their susceptibility to photodegradation. nih.gov For instance, the aquatic photochemical degradation of nitrofurantoin is a significant process. nih.gov The photostability of furan derivatives can be influenced by their specific substituents. researchgate.net For carboxylic acids of heterocyclic compounds, including furan, photochemistry can lead to reactions such as decarboxylation upon UV irradiation. mdpi.com Atmospheric degradation of volatile furans like 3-methylfuran is primarily initiated by photochemically generated hydroxyl (OH) radicals, leading to ring-opening products. digitaloceanspaces.com

Hydrolytic Degradation: The stability of furan derivatives in aqueous solutions is pH-dependent. rsc.org While the furan ring itself is relatively stable to hydrolysis, the functional groups attached to it can be more susceptible. The carboxylic acid group of this compound will exist predominantly in its anionic carboxylate form at typical environmental pH values, which increases its water solubility. Studies on furanone derivatives have shown instability across a range of pH values (2.0-8.0), suggesting that hydrolytic degradation is possible for some furan structures over time. rsc.org

Oxidative Degradation: Oxidative cleavage is a significant abiotic degradation pathway for furans. ecetoc.orgnih.gov This process can lead to the complete degradation of the furan ring, ultimately forming carboxylic acids. ecetoc.orgitrcweb.org In the atmosphere, the reaction of 3-methylfuran with OH and NO₃ radicals leads primarily to the addition of the radical to the furan ring, followed by ring cleavage. digitaloceanspaces.com This process yields products such as 2-methylbutenedial and 3-methyl-2,5-furanodione. digitaloceanspaces.com In aquatic environments, similar reactions with reactive oxygen species (ROS) can be expected. The oxidation of the furan ring can generate electrophilic intermediates, such as epoxides or cis-enediones, which are highly reactive. nih.gov

Table 2: Summary of Potential Abiotic Degradation Mechanisms

MechanismDescriptionKey Environmental DriversPotential ProductsReference
PhotolysisDirect degradation by absorption of UV or visible light.Sunlight (UV radiation)Decarboxylation products, ring-opened fragments. nih.govmdpi.com
Photo-oxidationReaction with photochemically generated oxidants.Hydroxyl radicals (OH), Nitrate radicals (NO₃)Ring-opened dicarbonyls (e.g., methylbutenedial), furanones. digitaloceanspaces.com
HydrolysisReaction with water, potentially leading to ring opening or modification of side chains.Water, pHGenerally slow for the furan ring but may affect overall stability. rsc.org
Oxidative CleavageNon-photochemical reaction with environmental oxidants breaking the furan ring.Reactive Oxygen Species (ROS)1,4-dicarbonyl compounds, other carboxylic acids. ecetoc.orgnih.gov

Environmental Fate and Transport Modeling of Furan-Containing Carboxylic Acids

Predicting the environmental distribution of a chemical requires understanding its transport and partitioning behavior. While specific fate and transport models for this compound are not available, its behavior can be inferred from its chemical structure and by analogy to other organic acids. ny.govnih.gov

The presence of the polar carboxylic acid group is a dominant factor in its environmental behavior. This group increases water solubility and lowers vapor pressure, suggesting that the compound will primarily reside in the aqueous phase (surface water, groundwater, soil porewater) and will not be prone to long-range atmospheric transport in its neutral form. nih.gov Its transport in the environment will be governed by partitioning between water and solid phases like soil and sediment. ny.gov

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. researchgate.netnih.govnih.gov These computational models use the molecular structure of a compound to estimate key physicochemical properties and environmental endpoints. researchgate.netnih.gov For a compound like this compound, QSARs can provide estimates for its soil organic carbon-water partitioning coefficient (Koc), biodegradation rate, and bioaccumulation potential. researchgate.net The reliability of a QSAR model depends on its applicability domain and the quality of the training dataset. nih.gov

Table 3: Key Parameters for Environmental Fate and Transport Modeling

ParameterDescriptionRelevance to this compoundReference
Water SolubilityThe maximum concentration of a chemical that dissolves in water.Expected to be high due to the carboxylic acid group, influencing its presence in aquatic systems. nih.gov
Octanol-Water Partition Coefficient (Kow)Ratio of a chemical's concentration in octanol versus water; indicates hydrophobicity.Used to predict bioaccumulation and sorption to organic matter. The value will be influenced by the balance between the hydrophobic furan ring and the hydrophilic acid group. researchgate.net
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Describes the tendency of a chemical to adsorb to soil and sediment organic carbon.A key parameter for predicting leaching potential and mobility in soil. Can be estimated from Kow using QSARs. researchgate.net
Vapor Pressure & Henry's Law ConstantIndicates the tendency of a chemical to volatilize from soil or water.Expected to be low due to the carboxylic acid functional group, limiting atmospheric transport. nih.gov
Biodegradation RateThe rate at which a chemical is broken down by microorganisms.Crucial for determining environmental persistence. Analogues like FDCA are known to be biodegradable. rsc.org

Emerging Research Directions and Future Perspectives for 2 5 Methylfuran 3 Yl Acetic Acid Research

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The chemical synthesis of furan (B31954) derivatives, including 2-(5-Methylfuran-3-yl)acetic acid, is undergoing a paradigm shift towards more sustainable and efficient methods. frontiersin.org Traditional synthetic routes often rely on petroleum-based starting materials and can generate significant chemical waste. mdpi.com Consequently, researchers are actively exploring greener alternatives that align with the principles of sustainable chemistry. rsc.org

A key focus is the utilization of renewable biomass as a feedstock. nih.gov Lignocellulosic biomass, a plentiful and renewable resource, is a promising starting point for producing furan-based platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These platform molecules can then be converted into a variety of furan derivatives. The development of efficient catalytic systems is crucial for these transformations. Current research is investigating the use of heterogeneous solid catalysts, such as zeolites and polyoxometalates, as well as ionic liquids and non-noble metal catalysts. frontiersin.org These materials offer advantages like reusability and reduced environmental impact. nih.gov

Future research in this area will likely concentrate on the following:

One-Pot Reactions: Developing integrated, one-pot reaction processes that combine multiple synthetic steps, thereby increasing efficiency and reducing waste. rsc.org

Novel Catalysts: Designing highly selective and robust catalysts that can operate under mild reaction conditions. frontiersin.org

Alternative Energy Sources: Investigating the use of microwave and photochemical methods to drive synthetic reactions, potentially leading to faster and more energy-efficient processes. mdpi.com

Sustainable ApproachDescriptionPotential Advantage for this compound SynthesisReference
Biomass ValorizationUtilization of renewable resources like lignocellulose to produce furan platform chemicals.Reduces reliance on fossil fuels and promotes a circular economy. nih.gov
Heterogeneous CatalysisEmploying solid catalysts such as zeolites and non-noble metals.Facilitates catalyst separation and recycling, minimizing waste. frontiersin.org
One-Pot SynthesisCombining multiple reaction steps into a single process.Improves overall yield and process efficiency. rsc.org

Identification of Novel Molecular Targets and Elucidation of Undiscovered Biological Mechanisms

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govijabbr.com For this compound specifically, future research will likely focus on identifying its precise molecular targets and understanding the underlying mechanisms of its biological actions. This involves moving beyond preliminary screenings to more in-depth pharmacological studies.

A promising area of investigation is the compound's potential as an anti-inflammatory agent. Researchers may explore its ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOXs). nih.gov Furthermore, its antimicrobial properties against various bacterial and fungal strains warrant further investigation to determine its spectrum of activity and mechanism of action. ijabbr.com The structural similarity of this compound to other bioactive furan derivatives suggests it could interact with a variety of biological receptors and enzymes. ijabbr.com

Future research directions in this domain include:

Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific proteins and enzymes that this compound binds to.

Mechanism of Action Studies: Employing cell-based assays and animal models to elucidate the signaling pathways and cellular processes modulated by the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound to understand how structural modifications affect its biological activity.

Potential Biological ActivityPossible Molecular Target/MechanismFuture Research FocusReference
Anti-inflammatoryInhibition of COX and LOX enzymes.In-depth enzymatic and cellular assays. nih.gov
AntimicrobialDisruption of microbial cell membranes or essential enzymes.Determination of minimum inhibitory concentration (MIC) against a panel of microbes. ijabbr.com
AnticancerInduction of apoptosis or inhibition of cell proliferation.Screening against various cancer cell lines. numberanalytics.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. nih.gov These computational tools can accelerate the discovery and development of new molecules and materials by predicting their properties and synthetic routes. researchgate.net

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical information to predict the physicochemical properties, biological activity, and toxicity of this compound and its derivatives. osti.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can analyze the structure of this compound and propose potential synthetic pathways. nih.gov This can assist chemists in designing more efficient and novel routes to the target molecule.

Materials Design: By understanding the structure-property relationships of furan-based compounds, AI can be used to design new materials with tailored properties. For example, derivatives of this compound could be explored for applications in organic electronics or as components of novel polymers. nih.gov

The continued development of AI and ML models, coupled with the generation of high-quality experimental data, will be crucial for realizing the full potential of these technologies in the study of this compound and other furan derivatives. youtube.com

AI/ML ApplicationDescriptionImpact on this compound ResearchReference
Predictive ModelingUsing algorithms to forecast chemical properties and biological activities.Accelerates the identification of promising derivatives for specific applications. osti.gov
Computer-Aided Synthesis PlanningAI-driven tools that suggest optimal synthetic routes.Enhances the efficiency and novelty of the synthetic process. nih.gov
Materials DesignDesigning new materials with desired characteristics based on molecular structure.Opens up possibilities for new applications in materials science. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(5-Methylfuran-3-yl)acetic acid?

The compound is typically synthesized via ester hydrolysis. For example, ethyl 2-(5-substituted-benzofuran-2-yl)acetate derivatives are hydrolyzed using potassium hydroxide in a methanol-water mixture under reflux. The reaction is monitored by TLC, and the product is purified via column chromatography (ethyl acetate) to achieve yields >80% . Key steps include:

  • Reaction conditions : Reflux for 5–6 hours at 60–80°C.
  • Purification : Column chromatography with ethyl acetate as the eluent.
  • Validation : Melting point analysis (e.g., 423–424 K) and spectroscopic methods (IR, NMR).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C–O = 1.319–1.380 Å) and torsion angles (e.g., C6–C1–C2–C3 = −0.2°), confirming planar benzofuran moieties with deviations <0.032 Å .
  • NMR/IR : 1^1H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). IR shows carboxyl C=O stretches (~1700 cm1^{-1}) and O–H bonds (~2500 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound?

  • Thermodynamic stability : Aryl furans exhibit low enthalpy of formation due to planar conjugation, though specific data for this compound requires further study .
  • Solubility : Limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, chloroform) .

Advanced Research Questions

Q. How can computational methods model the electronic structure and reactivity?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts thermochemical properties (atomization energies, ionization potentials) with <3 kcal/mol error. Key parameters:

  • Basis sets : 6-31G(d,p) for geometry optimization.
  • Exchange-correlation functionals : Include gradient corrections and hybrid terms for accuracy .
  • Applications : Simulate reaction pathways (e.g., ester hydrolysis) and electron density maps for hydrogen bonding .

Q. How do intermolecular interactions influence crystal packing?

The crystal structure exhibits:

  • Hydrogen bonding : Carboxyl groups form O–H⋯O dimers (bond length ~1.8 Å) .
  • π-π interactions : Furan/benzene rings stack with interplanar distances of 3.385 Å and slippage ~0.9 Å .
  • C–H⋯π interactions : Stabilize dimers (e.g., cyclohexyl H atoms interact with aromatic rings at 3.5 Å) .
    Tools : ORTEP-III (for 3D visualization) and SHELXL (for refinement) .

Q. How can researchers resolve contradictions in spectroscopic or synthetic data?

  • Case study : Discrepancies in titration results (e.g., 13.6% error in acetic acid concentration) arise from measurement inaccuracies. Mitigation:
    • Use calibrated micropipettes for reagent volumes.
    • Validate endpoints via potentiometric titration instead of phenolphthalein .
  • Synthesis yields : Optimize reaction stoichiometry (e.g., KOH molar ratio) and monitor intermediates via LC-MS .

Q. What are the challenges in achieving enantiomeric purity?

  • Chiral centers : Substituents on the furan ring (e.g., methyl groups) may introduce stereoisomerism.
  • Resolution methods : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution with lipases .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP11
Bond length (C=O)1.213–1.319 Å
Torsion angle (C6–C1–C2–C3)−0.2°
Hydrogen bond (O–H⋯O)1.80 Å, 176°

Q. Table 2: Optimized Synthetic Conditions

ParameterOptimal ValueSource
Reflux time5–6 hours
Solvent systemMethanol:water (1:1 v/v)
Purification methodColumn chromatography

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